molecular formula C14H13N5O8 B1252247 (2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

Cat. No. B1252247
M. Wt: 379.28 g/mol
InChI Key: IAPZXUKYTCQQFE-FTRAOVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid is a natural product found in Streptomyces griseoaurantiacus and Streptomyces jietaisiensis with data available.

Scientific Research Applications

Oxidation and Reduction in Furan Derivatives

Cameron and Hildyard (1967) studied the oxidation and reduction processes of 5-hydroxy-2-methylnaphtho[1,2-b]furan, exploring how it reacts with various oxidants and reductants. This research contributes to the understanding of the chemical properties and reactivity of furan-based compounds similar to the one Cameron & Hildyard, 1967.

Novel Furan Derivatives from Endophytic Fungi

Chen et al. (2017) isolated new furan derivatives from the endophytic fungus Coriolopsis sp. J5 derived from mangrove plant Ceriops tagal. The structural elucidation of these compounds expands the chemical diversity of furan derivatives and might pave the way for novel applications Chen et al., 2017.

Asymmetric Synthesis of Polyketide Spiroketals

Meilert et al. (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, providing insights into the complex chemical synthesis processes involving furan rings. This might be relevant for the synthesis of complex furan-containing molecules like the one you are interested in Meilert et al., 2004.

Photodegradation of Natural Substances

Atta et al. (1993) conducted a study on the photooxygenation and ozonolysis of Visnagin, a compound containing a furo[3,2-g][1]benzopyran-5-one ring. Understanding the photodegradation process of furan-containing compounds is crucial for their stability and potential applications in various fields Atta et al., 1993.

Anti-Tobacco Mosaic Virus Activities of Furan-2-Carboxylic Acids

Wu et al. (2018) isolated new furan-2-carboxylic acids from the roots of Nicotiana tabacum and tested their anti-Tobacco mosaic virus activities. This signifies the biological potential of furan derivatives in plant protection or as bioactive compounds Wu et al., 2018.

properties

Product Name

(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

Molecular Formula

C14H13N5O8

Molecular Weight

379.28 g/mol

IUPAC Name

(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

InChI

InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)/t6-,7+,8-,11-,14-/m1/s1

InChI Key

IAPZXUKYTCQQFE-FTRAOVNNSA-N

Isomeric SMILES

C1=C2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@]1([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O

synonyms

griseolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid
Reactant of Route 2
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid
Reactant of Route 3
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid
Reactant of Route 4
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid
Reactant of Route 5
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid
Reactant of Route 6
(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

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